molecular formula C26H18ClN3O2 B1671357 Entasobulin CAS No. 501921-61-5

Entasobulin

Cat. No. B1671357
M. Wt: 439.9 g/mol
InChI Key: LJIUXAHLYIPHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entasobulin is a β-tubulin polymerization inhibitor with potential anticancer activity . It is a small molecule that demonstrates substantial in vitro anti-proliferative activities against cancer cell lines, including multidrug resistance (MDR) phenotypes .


Molecular Structure Analysis

Entasobulin has a molecular formula of C26H18ClN3O2 . It contains total 54 bond(s); 36 non-H bond(s), 29 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 27 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered .


Chemical Reactions Analysis

While specific chemical reactions involving Entasobulin are not available, it’s important to note that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Scientific Research Applications

Enzyme-Replacement Therapy in Life-Threatening Hypophosphatasia

Research has shown that ENB-0040, a bone-targeted, recombinant human tissue-nonspecific isozyme of alkaline phosphatase (TNSALP), demonstrates potential in treating life-threatening hypophosphatasia. This enzyme-replacement therapy was associated with improved skeletal radiographs and enhanced pulmonary and physical function in infants and young children with this condition (Whyte et al., 2012).

Genome-Wide Identification of CAMTA Gene Family Members

Another aspect of research involves the calmodulin-binding transcription activators (CAMTAs), where studies have shown that they play important roles in various biological processes, including disease resistance, environmental stress tolerance, and response to herbivore attack. This research is crucial for understanding the function of CAMTAs in the symbiosis between legumes and rhizobia, potentially offering insights into genetic and molecular mechanisms in plant biology (Yang et al., 2015).

IncobotulinumtoxinA for Aesthetic Indications

Although not directly related to Entasobulin, research on incobotulinumtoxinA, a type of botulinum toxin, has demonstrated its effectiveness in aesthetic applications. This can indirectly inform the potential applications of other similar toxins in therapeutic and cosmetic treatments (Prager et al., 2017).

Ethnobotanical Study on Cultivated Enset Varieties

Research on the ethnobotanical aspects of cultivated enset varieties provides valuable insights into the biological and cultural significance of plant species. This can indirectly support pharmacological studies that might explore the potential medicinal uses of various plant species, including those related to Entasobulin (Bizuayehu, 2008).

Micro Total Analysis Systems

Micro total analysis systems (µTAS) are increasingly used in drug screening and toxicology assays. This research area isvital for the development of efficient screening of large numbers of molecules and can be relevant for studying the pharmacological properties of Entasobulin (Kovarik et al., 2013).

Hyalinizing Trabecular Adenoma of the Thyroid

Research on the histological and immunohistochemical features of hyalinizing trabecular adenoma (HTA) of the thyroid gland can inform the study of similar cellular and molecular pathways that might be influenced by Entasobulin, given its potential role in cellular processes (Sambade et al., 1991).

Micro Total Analysis Systems for Cell Biology and Biochemical Assays

The advancements in micro total analysis systems offer innovative ways for drug screening and biochemical assays, which can be essential for testing and validating the efficacy of compounds like Entasobulin in various biological settings (Kovarik et al., 2012).

Protein Kinase C Inhibitor Enzastaurin in Waldenstrom Macroglobulinemia

Research on the effects of protein kinase C inhibitors like Enzastaurin in treating Waldenstrom macroglobulinemia suggests potential pathways and mechanisms that might be relevant for studying the effects of Entasobulin in similar contexts (Moreau et al., 2007).

Novel Nano Nerium Oleander Biofuel

The exploration of novel biofuels, such as cerium oxide nanoparticle mixed with an emulsion of nerium oleander, is an example of innovative research in alternative energy sources. This type of research, though not directly related to Entasobulin, demonstrates the broad spectrum of scientific investigation and the potential for cross-disciplinary applications (Dhinesh & Annamalai, 2018).

Safety And Hazards

Safety data sheets suggest that adequate ventilation should be ensured when handling Entasobulin, and accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUXAHLYIPHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entasobulin

CAS RN

501921-61-5
Record name Entasobulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTASOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
World Health Organization - WHO Drug Information, 2014 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 2 apps.who.int

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